Soyacerebroside I
Overview
Description
Soyacerebroside I is a type of glycosyl-N-acylsphingosine, specifically a D-glucosyl-N-acylsphingosine. It is a natural compound found in various plants, including soybeans and the pulp of Euphoria longana (Longan Arillus). This compound is known for its biological activities, including anti-inflammatory and tyrosinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Soyacerebroside I involves the glycosylation of sphingosine with a glucosyl donor. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under anhydrous conditions to prevent hydrolysis. The reaction conditions must be carefully controlled to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as soybeans or Longan Arillus. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the extraction parameters .
Chemical Reactions Analysis
Types of Reactions: Soyacerebroside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Soyacerebroside I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and sphingolipid metabolism.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and tyrosinase inhibitory properties.
Industry: It is used in the development of cosmetics and skincare products due to its skin-protective effects
Mechanism of Action
Soyacerebroside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is involved in melanin synthesis, thereby reducing pigmentation.
Cell Signaling: It modulates sphingolipid metabolism and cell signaling pathways, affecting cell growth and differentiation
Comparison with Similar Compounds
Soyacerebroside I is unique among glycosyl-N-acylsphingosines due to its specific structure and biological activities. Similar compounds include:
Soyacerebroside II: Another glycosyl-N-acylsphingosine with similar but distinct biological activities.
Longan Cerebroside I and II: Found in Longan Arillus, these compounds have similar structures but differ in their fatty acid composition and biological effects.
This compound stands out due to its potent tyrosinase inhibitory activity and its potential therapeutic applications in anti-inflammatory treatments and skincare products .
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-HIMJKWBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316286 | |
Record name | Soyacerebroside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114297-20-0 | |
Record name | Soyacerebroside I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyacerebroside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOYACEREBROSIDE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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